(R)-VT104: A Deep Dive into the Structure-Activity Relationship of a Novel TEAD Palmitoylation Inhibitor
(R)-VT104: A Deep Dive into the Structure-Activity Relationship of a Novel TEAD Palmitoylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VT104 is a potent, orally bioavailable small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors. These transcription factors are the final downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ.[1][2] YAP/TAZ bind to TEADs to drive the expression of genes that promote tumor growth and metastasis.[1] VT104 disrupts this process by inhibiting the auto-palmitoylation of TEADs, a post-translational modification essential for their interaction with YAP/TAZ.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (R)-VT104, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action
VT104 is a pan-TEAD inhibitor, meaning it targets all four TEAD isoforms (TEAD1-4).[1][2] Its mechanism of action revolves around the inhibition of TEAD auto-palmitoylation.[1][3][5] This process involves the covalent attachment of a palmitate molecule to a conserved cysteine residue within the central lipid-binding pocket of the TEAD protein.[1] This modification is crucial for the subsequent binding of YAP and TAZ. By occupying this lipid-binding pocket, VT104 prevents palmitoylation, thereby disrupting the formation of the YAP/TAZ-TEAD transcriptional complex and inhibiting the expression of downstream target genes.[1]
Structure-Activity Relationship (SAR)
Detailed quantitative structure-activity relationship (SAR) data for a broad series of (R)-VT104 analogs is not extensively available in the public domain. However, a descriptive SAR can be derived from the comparison of VT104 with its related compounds, VT103 and the enantiomeric pair VT106 and VT107.
VT104 is an analog of VT102 with improved potency and oral pharmacokinetics. It exhibits broader inhibition of TEAD isoforms compared to the more TEAD1-selective inhibitor, VT103.[6] VT104 and VT107, which is the more active enantiomer of its pair, inhibit the palmitoylation of both endogenous TEAD1 and TEAD3 proteins.[6] VT107 is also the most potent inhibitor of endogenous TEAD4 palmitoylation.[6] In contrast, VT106, the other enantiomer, shows weak inhibition of TEAD1 and TEAD3 palmitoylation and has no effect on TEAD4.[6] This stereospecificity highlights the importance of the chiral center in the interaction with the TEAD lipid-binding pocket.
A more soluble analog of VT104, named VT105, was utilized in X-ray crystallography experiments to elucidate the binding mode.[1]
| Compound | Target TEAD Isoforms | Potency/Activity Description |
| (R)-VT104 | Pan-TEAD (TEAD1, TEAD3 primarily) | Potent inhibitor of TEAD auto-palmitoylation with strong anti-proliferative effects.[3][6] |
| VT103 | TEAD1 selective | Selectively inhibits TEAD1 palmitoylation.[6] |
| VT107 | Pan-TEAD (TEAD1, TEAD3, TEAD4) | The most potent pan-TEAD inhibitor of the series, effectively blocking palmitoylation of TEAD1, TEAD3, and TEAD4.[6] |
| VT106 | Weak TEAD1, TEAD3 | Enantiomer of VT107 with significantly weaker activity.[6] |
| VT105 | (Not specified) | A more soluble analog of VT104 used for structural studies.[1] |
Quantitative Data
The anti-proliferative activity of VT104 has been evaluated in a panel of mesothelioma cell lines, demonstrating a range of potencies. The GI50 (concentration for 50% growth inhibition) values highlight the differential sensitivity of various cell lines to TEAD inhibition.
| Cell Line | GI50 (nM) |
| NCI-H226 | 16 |
| ACC-MESO-1 | 20 |
| NCI-H2373 | 26 |
| NCI-H2052 | 33 |
| ZL34 | 46 |
| SDM103T2 | 60 |
| JU77 | 70 |
| Mero-48a | 98 |
| ZL55 | 101 |
| Mero-14 | 124 |
| ONE58 | 135 |
| Mero-83 | 214 |
| ZL5 | 236 |
| Mero-82 | 243 |
| Mero-95 | 303 |
| Mero-41 | 984 |
| ACC-MESO-4 | 1098 |
| SPC111 | 1945 |
| SPC212 | >3000 |
| NO36 | >3000 |
| Mero-84 | >3000 |
| Mero-25 | >3000 |
| NCI-H28 | >3000 |
| NCI-H2452 | >3000 |
| MSTO-211H | >3000 |
| HMMME | >3000 |
Data sourced from the Chemical Probes Portal.[1]
In vivo studies in a human mesothelioma NCI-H226 CDX model demonstrated that VT104 has strong antitumor efficacy.[1]
Experimental Protocols
Cell-Based TEAD Palmitoylation Assay
This assay is designed to measure the ability of a compound to inhibit the palmitoylation of TEAD proteins within a cellular context.
Methodology:
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Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.[1]
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Compound Treatment: The transfected cells are incubated overnight with an alkyne-palmitate metabolic label in the presence of the test compound (e.g., VT104) or DMSO as a control.[1]
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Immunoprecipitation: The cells are lysed, and the Myc-TEAD protein is immunoprecipitated using an anti-Myc antibody.[1]
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Click Chemistry: The immunoprecipitated TEAD protein, now labeled with alkyne-palmitate, is subjected to a click chemistry reaction with an azide-biotin probe.[3] This covalently attaches biotin to the palmitoylated TEAD.
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Detection: The samples are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The biotinylated (palmitoylated) TEAD is detected using streptavidin conjugated to horseradish peroxidase (HRP), and the total amount of immunoprecipitated TEAD is detected with an anti-Myc antibody.[1]
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Analysis: The level of TEAD palmitoylation is quantified by measuring the streptavidin signal relative to the total TEAD signal.
Cell Proliferation Assay (Mesothelioma Cell Lines)
This assay determines the effect of a compound on the proliferation of cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
